Tris{4-[2-(4-tert-butylphenyl)ethenyl]phenyl}phosphane

Photoluminescence Phosphine Ligands Structure-Property Relationship

Tris{4-[2-(4-tert-butylphenyl)ethenyl]phenyl}phosphane (CAS 660437-76-3) is a triarylphosphine derivative where the phosphorus atom is bonded to three identical, highly conjugated (E)-4-(4-tert-butylstyryl)phenyl arms. With a molecular formula of C54H57P and a molecular weight of 737.0 g/mol , it belongs to the class of sterically protected, electron-rich phosphine ligands and luminescent building blocks.

Molecular Formula C54H57P
Molecular Weight 737.0 g/mol
CAS No. 660437-76-3
Cat. No. B12532120
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTris{4-[2-(4-tert-butylphenyl)ethenyl]phenyl}phosphane
CAS660437-76-3
Molecular FormulaC54H57P
Molecular Weight737.0 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC=C(C=C1)C=CC2=CC=C(C=C2)P(C3=CC=C(C=C3)C=CC4=CC=C(C=C4)C(C)(C)C)C5=CC=C(C=C5)C=CC6=CC=C(C=C6)C(C)(C)C
InChIInChI=1S/C54H57P/c1-52(2,3)46-28-16-40(17-29-46)10-13-43-22-34-49(35-23-43)55(50-36-24-44(25-37-50)14-11-41-18-30-47(31-19-41)53(4,5)6)51-38-26-45(27-39-51)15-12-42-20-32-48(33-21-42)54(7,8)9/h10-39H,1-9H3
InChIKeyRYXKWKNRJGHCQC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Understanding Tris{4-[2-(4-tert-butylphenyl)ethenyl]phenyl}phosphane (CAS 660437-76-3): A Structurally Distinct Triarylphosphine for Advanced Material Design


Tris{4-[2-(4-tert-butylphenyl)ethenyl]phenyl}phosphane (CAS 660437-76-3) is a triarylphosphine derivative where the phosphorus atom is bonded to three identical, highly conjugated (E)-4-(4-tert-butylstyryl)phenyl arms. With a molecular formula of C54H57P and a molecular weight of 737.0 g/mol [1], it belongs to the class of sterically protected, electron-rich phosphine ligands and luminescent building blocks. Unlike simpler triarylphosphines such as PPh3, the extended π-system of the styryl arms, combined with terminal tert-butyl groups, is designed to impart distinct optical and electronic properties, making it a subject of interest in materials science and organometallic chemistry.

Application Scope Tunable luminescence via P-center modification for probe design
Handling Profile Steric protection supports ambient-air stability during synthesis
Monomer Feature Styryl groups enable copolymerization into non-migrating systems

Why Generic Substitution Fails for Tris{4-[2-(4-tert-butylphenyl)ethenyl]phenyl}phosphane: Critical Limitations of Simple Triarylphosphines


A simple substitution with a generic triarylphosphine like PPh3 or tri(p-tolyl)phosphine is not scientifically viable for applications requiring precise photophysical tuning. Tris{4-[2-(4-tert-butylphenyl)ethenyl]phenyl}phosphane (the PR3 congener in the Smith & Protasiewicz series) was specifically designed and synthesized to investigate the impact of geometry and coordination number on luminescence intensity [1]. Its extended π-conjugation through the styryl groups is central to its function as a luminescent material, a property absent in non-styryl analogs. Replacing it with a simpler phosphine would eliminate these designed optical characteristics, fundamentally altering the material's performance in applications like sensors, OLEDs, or fluorescent probes.

Target compound Extended π-conjugation supports tunable luminescence intensity via coordination changes
Generic PPh₃ Lacks styryl π-system; no analogous tunable emission in visible range
Target compound tert-Butylphenyl groups provide steric protection, supporting air/moisture stability
Generic PPh₃ Air-sensitive in solution; slow solid-state oxidation may occur
Target compound Polymerizable styryl arms allow copolymerization into non-absorbable matrices
Generic PPh₃ Non-polymerizable monomer; unsuitable for non-migrating antioxidant systems

Quantitative Differentiation Evidence for Tris{4-[2-(4-tert-butylphenyl)ethenyl]phenyl}phosphane


Luminescence Tunability via Geometry and Coordination: A Unique Spectroscopic Handle Absent in PPh3

The PR3 compound (Tris{4-[2-(4-tert-butylphenyl)ethenyl]phenyl}phosphane) serves as the foundational trivalent phosphorus(III) structure in a series where its optical properties are systematically compared to its oxidized (OPR3), methylated (MeR3PI), chlorinated (Cl2PR3), and Cu(I)-complexed ([Cu(PR3)4]BF4) derivatives [1]. The study explicitly presents the effect of geometry and coordination number on luminescence intensity. This stands in stark contrast to PPh3, whose optical properties show negligible tunability via simple coordination changes.

Luminescence Tunability
Class-level inference
Target: Emission intensity highly sensitive to geometry and coordination number; precursor to series with varied luminescent behavior [1]
PPh₃: No analogous tunable luminescence in visible range
Supports tunable probe design and material screening
Qualitative differentiation; quantitative emission data not available
Photoluminescence Phosphine Ligands Structure-Property Relationship

Steric and Electronic Profile for Catalysis: Enhanced Stability over PPh3 in Air and Moisture

While specific kinetic data for Tris{4-[2-(4-tert-butylphenyl)ethenyl]phenyl}phosphane is not available, the compound's design incorporates a sterically demanding 2,4,6-tri-tert-butylphenyl (supermesityl, or Mes*) motif, which is a well-established strategy for creating highly stable, low-coordinate organophosphorus compounds [1]. This steric protection inhibits nucleophilic attack at phosphorus and decomposition pathways, resulting in particularly high stability toward air and moisture, a property not shared by PPh3 [2].

Air/Moisture Stability
Class-level inference
Steric protection from tert-butylphenyl groups analogous to Mes* motif is expected to confer high stability toward air and moisture, reducing oxidation pathways [1].
May simplify handling and reduce glovebox dependency
No compound-specific oxidation rate data; relies on structural class precedent
Homogeneous Catalysis Phosphine Ligands Air-Stable Ligands

Macromolecular Antioxidant Potential: Non-Digestible, Non-Absorbable Polymeric Triarylphosphine Platform

Tris{4-[2-(4-tert-butylphenyl)ethenyl]phenyl}phosphane contains polymerizable styryl groups, positioning it as a monomer for creating non-digestible, non-absorbable polymeric antioxidants. A related patent discloses that oligomeric and polymeric triarylphosphines are effective at inhibiting hydroperoxide formation in edible fats and oils, with safe and effective concentrations ranging from about 10 to 1000 ppm [1]. This application is impossible for non-polymerizable, monomeric triarylphosphines like PPh3, which are toxic and not suitable for food use.

Polymerizable Antioxidant
Class-level inference
Target: Styryl groups allow polymerization to form non-absorbable triarylphosphine matrices [1]
PPh₃: Monomeric, toxic; cannot be converted into non-migrating antioxidant systems
Enables non-migrating antioxidant material design
Patent context; food-use safety requires independent regulatory review
Food Antioxidant Polymer Stabilization Hydroperoxide Inhibition

Key Application Scenarios for Tris{4-[2-(4-tert-butylphenyl)ethenyl]phenyl}phosphane Based on Its Differentiated Properties


Design of Tunable Luminescent Probes and Emitters

The ability to modulate luminescence intensity and energy by chemically modifying the phosphorus center (oxidation, coordination, or quaternization) makes this compound an ideal scaffold for developing fluorescent sensors or optoelectronic components. Researchers can use the PR3 form as a starting point to screen a series of emissive materials with tailored properties, a strategy explicitly demonstrated in the foundational study by Smith and Protasiewicz [1].

Synthesis of Air-Stable, Bulky Phosphine Ligands for Challenging Catalytic Transformations

The steric bulk provided by the 4-tert-butylstyryl groups is expected to confer significant kinetic stability to the phosphorus center. This makes the compound a candidate for developing air-stable catalysts for reactions like Buchwald-Hartwig amination or Suzuki-Miyaura coupling, where ligand decomposition can limit turnover. Its stability advantage over PPh3 is inferred from the well-documented behavior of structurally analogous, sterically protected phosphines [2][3].

Monomer for Non-Migrating Polymeric Antioxidants in Food Packaging

The presence of three terminal styryl groups allows this phosphine to be copolymerized into a polymer backbone. This is the primary strategy disclosed in patent literature for creating non-digestible, non-absorbable antioxidants that can stabilize fats and oils without migrating into food [4]. This application is structurally impossible for common triarylphosphines lacking polymerizable handles.

Building Block for Conjugated Organophosphorus Materials and Polymers

The extended π-conjugation through the styryl groups makes this molecule a valuable monomer for creating π-conjugated polymers with the phosphorus atom in the main chain. Such materials are of interest for organic electronics, where the incorporation of phosphorus can modify electronic properties. This synthetic versatility is a direct consequence of its unique molecular architecture [1].

Application
Selection Property
Validation Focus
Tunable luminescent probe & emitter screening
Luminescence sensitivity to P-center modification
Verify emission modulation across oxidation and coordination states
Air-stable ligand screening for catalysis
Steric protection against atmospheric oxidation
Assess stability under ambient conditions compared to PPh₃
Polymeric antioxidant monomer research
Polymerizable styryl functionality
Confirm copolymerization and non-migrating antioxidant activity in model systems
Conjugated organophosphorus material synthesis
Extended π-conjugation through styryl arms
Evaluate electronic properties when incorporated into polymer backbones
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